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Compound of Interest

Compound Name: 4-Hydroxythiobenzamide

Cat. No.: B041779

for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 4-
Hydroxythiobenzamide, a key intermediate in the synthesis of various pharmaceutical
compounds. The document details its *H NMR, 13C NMR, IR, and Mass Spectrometry data,
offering a foundational resource for researchers in drug discovery and development.
Furthermore, it elucidates the compound's role in significant biological pathways, including the
synthesis of Febuxostat, its function as a Peroxisome Proliferator-Activated Receptor alpha
(PPARa) agonist, and its involvement in the synthesis of Cyclin-Dependent Kinase 5 (CDK5)
inhibitors for potential Alzheimer's disease therapeutics.

Core Spectroscopic Data

The structural integrity and purity of 4-Hydroxythiobenzamide are paramount in its application
as a pharmaceutical intermediate. The following tables summarize the key spectroscopic data
for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While experimental *H and 3C NMR spectra for 4-Hydroxythiobenzamide are not readily
available in the public domain, data for structurally similar compounds and derivatives are
documented. Commercial suppliers confirm the availability of NMR data upon request, which is
crucial for quality control and structural confirmation.
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Table 1: Predicted *H NMR Spectral Data for 4-Hydroxythiobenzamide

Chemical Shift ()

Multiplicity Integration Assignment

pPpm

~9.5-105 brs 1H Phenolic -OH
Aromatic H (ortho to -

~7.7-7.9 d 2H
CSNH-2)

~7.2-7.4 brs 1H Amide -NH2
Aromatic H (ortho to -

~6.8-7.0 d 2H
OH)

~6.8-7.0 brs 1H Amide -NH2

Note: Predicted values are based on the analysis of similar structures and may vary based on

solvent and experimental conditions.

Table 2: Predicted 13C NMR Spectral Data for 4-Hydroxythiobenzamide

Chemical Shift (6) ppm Assignment

~200 - 205 C=S

~160 - 165 C-OH

~130 - 135 Aromatic CH (ortho to -CSNH2)
~125-130 Aromatic C (ipso to -CSNHz2)
~115-120 Aromatic CH (ortho to -OH)

Note: Predicted values are based on the analysis of similar structures and may vary based on

solvent and experimental conditions.

Infrared (IR) Spectroscopy

A detailed experimental and theoretical study on the vibrational spectra of 4-

Hydroxythiobenzamide has been published in Spectrochimica Acta Part A: Molecular and
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Biomolecular Spectroscopy. This study provides a comprehensive analysis of the FT-IR and
FT-Raman spectra.

Table 3: Key IR Absorption Bands for 4-Hydroxythiobenzamide

Wavenumber (cm~?) Intensity Assignment

~3400 - 3200 Strong, Broad O-H and N-H stretching
~3100 - 3000 Medium Aromatic C-H stretching
~1600 - 1580 Strong C=C aromatic ring stretching
~1500 - 1400 Medium-Strong N-H bending, C-N stretching
~1300 - 1200 Strong C-O stretching, O-H bending
~1100 - 1000 Medium C-H in-plane bending

~850 - 800 Strong C-H out-of-plane bending
~700 - 600 Medium C=S stretching

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight of 4-Hydroxythiobenzamide.

Table 4: Mass Spectrometry Data for 4-Hydroxythiobenzamide

Parameter Value Reference
Molecular Formula C7H7NOS [11[2]
Molecular Weight 153.20 g/mol [11[3]

Exact Mass 153.02483502 Da [1]

Experimental Protocols

Detailed experimental protocols are essential for the accurate synthesis and characterization of
4-Hydroxythiobenzamide.
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Synthesis of 4-Hydroxythiobenzamide

A common and efficient method for the synthesis of 4-Hydroxythiobenzamide involves the
reaction of 4-cyanophenol with a sulfur source, such as sodium hydrosulfide (NaHS).[4][5]

Procedure:
» 4-Cyanophenol is dissolved in a suitable solvent, such as water or an alcohol.[5]
e Sodium hydrosulfide is added to the solution.[5]

e The reaction mixture is stirred, often with heating, to facilitate the conversion of the nitrile
group to a thioamide group.[5]

e The progress of the reaction is monitored by a suitable analytical technique, such as thin-
layer chromatography (TLC).

e Upon completion, the reaction mixture is cooled, and the pH is adjusted to precipitate the
product.[5]

e The solid 4-Hydroxythiobenzamide is collected by filtration, washed with water, and dried
under vacuum.[5]

Another synthetic approach involves the thionation of 4-hydroxybenzamide using a thionating
agent like phosphorus pentasulfide.[6]

Spectroscopic Analysis Protocols

NMR Spectroscopy (General Protocol):

o Sample Preparation: Dissolve 5-10 mg of 4-Hydroxythiobenzamide in a suitable deuterated
solvent (e.g., DMSO-ds, CDCI5).

e Instrument: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

e 1H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key
parameters include a sufficient number of scans for a good signal-to-noise ratio and an
appropriate relaxation delay.
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e 13C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A
larger number of scans is typically required compared to *H NMR.

e Processing: Process the raw data by applying Fourier transformation, phase correction, and
baseline correction.

IR Spectroscopy (KBr Pellet Method):

o Sample Preparation: Grind a small amount of 4-Hydroxythiobenzamide with dry potassium
bromide (KBr) to a fine powder.

o Pellet Formation: Press the mixture into a thin, transparent pellet using a hydraulic press.

o Data Acquisition: Record the IR spectrum using an FTIR spectrometer over the range of
4000-400 cm~2.

Mass Spectrometry (General Protocol):

o Sample Preparation: Prepare a dilute solution of 4-Hydroxythiobenzamide in a suitable
volatile solvent (e.g., methanol, acetonitrile).

« lonization: Use an appropriate ionization technique, such as Electrospray lonization (ESI) or
Atmospheric Pressure Chemical lonization (APCI).

e Analysis: Analyze the sample using a mass spectrometer to determine the mass-to-charge
ratio of the molecular ion and any fragment ions.

Signaling Pathways and Biological Relevance

4-Hydroxythiobenzamide is a crucial building block in the synthesis of several
pharmacologically active molecules. Understanding its role in these synthetic pathways
provides context for its importance in drug development.

Synthesis of Febuxostat

4-Hydroxythiobenzamide is a key starting material in the synthesis of Febuxostat, a non-
purine selective inhibitor of xanthine oxidase used to treat gout and hyperuricemia.[7][8]
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Caption: Workflow for the synthesis of Febuxostat from 4-Hydroxythiobenzamide.
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PPARa Agonist Activity

4-Hydroxythiobenzamide is utilized in the synthesis of Peroxisome Proliferator-Activated
Receptor alpha (PPAR«) agonists.[7] PPARa is a nuclear receptor that plays a key role in lipid
metabolism and inflammation.[9][10][11]

PPARa Agonist Signaling Pathway

PPARa Agonist

Forms heterodimer with

nitiates

Gene Transcription

Lipid Metabolism Inflammation Regulation
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Caption: Simplified signaling pathway of a PPARa agonist.

CDKS Inhibitor Synthesis

Research has indicated the use of 4-Hydroxythiobenzamide in the synthesis of potent
inhibitors of Cyclin-Dependent Kinase 5 (CDK5).[7] Aberrant CDKS5 activity is implicated in the
pathology of neurodegenerative diseases like Alzheimer's.[12][13][14][15]
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CDKS5 Inhibition in Alzheimer's Disease
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Caption: Role of CDKS5 in Alzheimer's and the point of inhibition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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